methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a phenylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(5E)-5-{3-bromo-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Methyl [(5E)-5-{3-chloro-4-[2-ethoxy-2-oxoethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific structural features, such as the presence of a chloro group and a phenylamino moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[4-(2-anilino-2-oxoethoxy)-3-chlorophenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6S/c1-29-19(26)11-24-20(27)17(31-21(24)28)10-13-7-8-16(15(22)9-13)30-12-18(25)23-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,25)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYIGDATUMYDQ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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